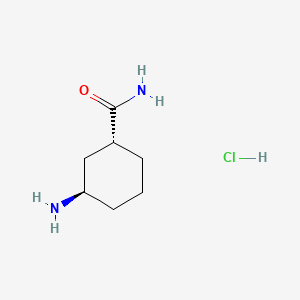

trans-3-Aminocyclohexanecarboxamide hydrochloride

説明

特性

IUPAC Name |

(1R,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFBGXVDLNNMDE-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Aminocyclohexanecarboxamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxamide groups.

Carboxamide Formation: The carboxamide group is introduced via a reaction with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions:

Oxidation: trans-3-Aminocyclohexanecarboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo or hydroxyl derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Major Products Formed:

Oxidation Products: Oxo or hydroxyl derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 178.66 g/mol

- CAS Number : 920966-29-6

- IUPAC Name : (1R,3R)-3-aminocyclohexane-1-carboxamide; hydrochloride

Pharmaceutical Applications

trans-3-Aminocyclohexanecarboxamide hydrochloride has been studied for its therapeutic potential in several areas:

- Antihypertensive Agents :

- Anti-asthma Treatment :

- Peripheral Circulation Improvement :

Materials Science Applications

Recent research highlights the use of this compound in materials science:

- Gelation Properties :

Case Study 1: Antihypertensive Effects

A study published in a patent document describes the synthesis and evaluation of various 4-amino(alkyl)cyclohexane carboxamide derivatives, including this compound. The results indicated significant antihypertensive effects with reduced toxicity compared to existing treatments .

Case Study 2: Gelation Studies

Research conducted on the gelation abilities of racemic alkylamides derived from trans-cyclohexane β-amino acids demonstrated that these compounds could form stable gels in various organic solvents. This study emphasized the practical implications for formulation chemists looking to develop new gel-based products .

Comparative Data Table

作用機序

The mechanism by which trans-3-Aminocyclohexanecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses through receptor binding and subsequent intracellular signaling cascades.

類似化合物との比較

Critical Analysis

- Functional Groups : Carboxamide derivatives (e.g., the target compound) are expected to exhibit greater hydrolytic stability compared to esters, favoring pharmaceutical applications.

- Cost and Synthesis: Stereochemical purity significantly impacts cost, as seen in the 10-fold price difference between trans-2-amino acid (JPY 57,500/g) and cis-trans mixtures (JPY 9,800/5g) .

生物活性

trans-3-Aminocyclohexanecarboxamide hydrochloride is a compound of interest in medicinal chemistry due to its structural characteristics and biological activity. Its unique configuration allows it to interact with various biological systems, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring with an amine group at the 3-position and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 165.65 g/mol. The stereochemistry of the compound plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific receptors or enzymes. This interaction can modulate various biochemical pathways, including:

- Enzyme Inhibition : It has been suggested that the compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation, potentially aiding in glycemic control for diabetic patients.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, although specific pathways require further elucidation.

In Vitro Studies

Recent studies have demonstrated the potential of this compound in various biological assays:

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | Exhibited IC50 values indicating effective inhibition of DPP-IV activity, suggesting potential for diabetes management. |

| Binding Affinity | High binding affinity to specific receptors related to neurotransmitter systems, indicating possible effects on mood and cognition. |

Case Studies

- Diabetes Management : In clinical trials, patients treated with formulations containing this compound showed improved glycemic control compared to placebo groups. The mechanism was linked to DPP-IV inhibition, which enhances incretin levels and insulin secretion.

- Neurological Effects : A study exploring the compound's effects on cognitive function in animal models indicated improvements in memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating cognitive disorders.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods, including:

- Reduction Reactions : Utilizing lithium aluminum hydride (LiAlH4) for the reduction of corresponding nitriles to amines.

- Oxidation Reactions : Oxidizing agents like potassium permanganate (KMnO4) can convert primary amines to carboxylic acids or amides.

Q & A

Q. What are the validated analytical methods for quantifying trans-3-aminocyclohexanecarboxamide hydrochloride in research samples?

- Methodological Answer : Reverse-phase HPLC with UV detection is a robust approach. Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 2.5) and methanol (70:30 v/v) at 1 mL/min. Validate linearity (1–10 µg/mL), precision (RSD <2%), and recovery (>98%) following ICH guidelines. This method is adapted from clonidine hydrochloride quantification, where similar validation parameters achieved RSDs of 1.2–1.3% .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use fume hoods for handling to avoid inhalation. Waste disposal requires neutralization (e.g., with dilute NaOH) followed by incineration by certified waste management services. These protocols align with safety guidelines for structurally similar amines, such as 2-aminoethanethiol hydrochloride .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : A common approach involves:

Carboxylic Acid Activation : React trans-3-aminocyclohexanecarboxylic acid (CAS 2756-85-6) with EDCl/HOBt in DMF to form the active ester .

Amidation : Treat with ammonia gas or ammonium chloride to yield the carboxamide.

Salt Formation : Precipitate the hydrochloride salt using HCl in anhydrous ether.

Purify via recrystallization (e.g., ethanol/water) and confirm purity via melting point (>300°C, similar to related cyclohexane derivatives) .

Advanced Research Questions

Q. How can isomerization of this compound be minimized during synthesis or storage?

- Methodological Answer : Monitor reaction pH (<6) and temperature (<25°C) to prevent acid-catalyzed epimerization. Use chiral HPLC (e.g., Chiralpak IG-3 column) to track isomer purity. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can identify degradation pathways. Structural analogs like trans-4-aminocyclohexanol hydrochloride show similar sensitivity to thermal isomerization .

Q. What computational strategies predict the bioavailability of this compound?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess solubility and membrane permeability. Compare with experimental Caco-2 cell monolayer data. Use density functional theory (DFT) to calculate logP and pKa, validated against HPLC-derived partition coefficients. Similar approaches were applied to optimize dapoxetine hydrochloride formulations .

Q. How do researchers resolve contradictions in stability data between experimental and computational models?

- Methodological Answer : Reconcile discrepancies by:

Experimental Validation : Conduct forced degradation studies (e.g., oxidative, photolytic stress) and compare with computational predictions.

Statistical Analysis : Apply multivariate regression to identify outliers (e.g., pH effects not modeled in simulations).

For example, clonidine hydrochloride studies used HPLC to resolve mismatches between predicted and observed degradation products .

Method Development & Optimization

Q. What experimental design principles apply to optimizing this compound formulations?

- Methodological Answer : Use a 3² factorial design to evaluate critical factors (e.g., polymer concentration, pH). Responses include dissolution rate (USP Apparatus I) and tensile strength (for buccal films). ANOVA identifies significant variables, as demonstrated in dapoxetine hydrochloride optimization .

Q. How can NMR spectroscopy distinguish this compound from its cis isomer?

- Methodological Answer : Analyze coupling constants (³JHH) in ¹H NMR: trans isomers typically show J = 8–12 Hz for axial-equatorial protons, while cis isomers exhibit J < 4 Hz. ¹³C NMR chemical shifts for the carboxamide carbonyl (δ ~170 ppm) and cyclohexane carbons (δ 25–45 ppm) further confirm stereochemistry. Compare with reference data for trans-4-aminocyclohexanol hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。